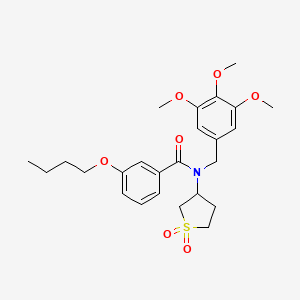
N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the chemoselective use of 2-methoxyphenyl isocyanate as a protecting group for amino groups . The urea linkage formed during protection is stable under various conditions, making it suitable for amino group protection.
Reaction Conditions: The chemoselective nature of 2-methoxyphenyl isocyanate allows for the regeneration of free amines after convenient deprotection. The stability of the urea linkage under acidic, alkaline, and aqueous conditions is advantageous for this purpose.
Industrial Production Methods: While specific industrial production methods are not widely documented, research laboratories can synthesize this compound using the described synthetic routes.
Chemical Reactions Analysis
Types of Reactions: N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Major Products: The specific products formed depend on the reaction conditions and the substituents present. Detailed studies are needed to identify major reaction products.
Scientific Research Applications
Medicinal Chemistry: Designing novel drugs targeting specific pathways.
Biological Research: Investigating its effects on cellular processes.
Industry: Developing new materials or catalysts.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with molecular targets or pathways. Further research is essential to elucidate these details.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers can explore related dihydropyridazines to highlight its uniqueness.
Properties
Molecular Formula |
C19H16ClN3O4 |
|---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(4-methoxyphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O4/c1-26-14-6-4-13(5-7-14)23-10-9-16(24)18(22-23)19(25)21-15-11-12(20)3-8-17(15)27-2/h3-11H,1-2H3,(H,21,25) |
InChI Key |
ZIAGGYWWQLKKMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-6-{[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3(2H)-one](/img/structure/B11391396.png)
![N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11391400.png)
![Methyl 2-({[1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11391408.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)benzamide](/img/structure/B11391426.png)
![butyl 4-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}benzoate](/img/structure/B11391431.png)
![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-7-methyl-4H-chromen-4-one](/img/structure/B11391433.png)
![3-(4-fluorophenyl)-5,9-dimethyl-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11391437.png)
![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11391439.png)
![5-(butylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11391460.png)
![2-(benzylsulfonyl)-5-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11391463.png)



